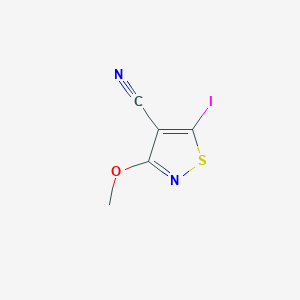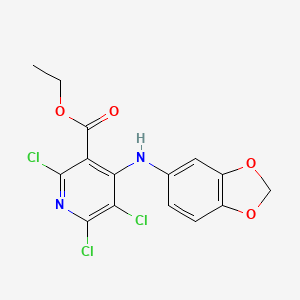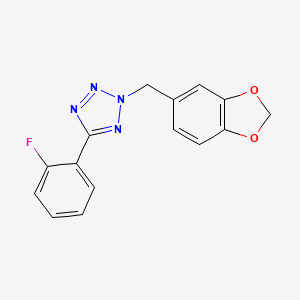![molecular formula C17H23N3O B11092379 5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11092379.png)
5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the formation of the tricyclic core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Common industrial methods include batch and continuous flow synthesis, depending on the required production scale.
Chemical Reactions Analysis
Types of Reactions
5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-DIETHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is unique due to its tricyclic structure and the presence of both pyridine and diazatricyclo moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5,7-diethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C17H23N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-6-5-7-18-8-13/h5-8,14H,3-4,9-12H2,1-2H3 |
InChI Key |
BQHJPIXMSPWLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)

![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)

![N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine](/img/structure/B11092340.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)

![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B11092366.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B11092367.png)
![ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11092377.png)
![Methyl {2-[(3,4-dimethoxyphenyl)acetyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B11092386.png)
![2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11092388.png)
